molecular formula C13H11NO3 B8736664 2-(6-methoxypyridin-3-yl)benzoic Acid

2-(6-methoxypyridin-3-yl)benzoic Acid

Cat. No.: B8736664
M. Wt: 229.23 g/mol
InChI Key: UOXHGTWSTUCYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methoxypyridin-3-yl)benzoic Acid is an organic compound with the molecular formula C13H11NO3. It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a benzoic acid moiety at the 3-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxypyridin-3-yl)benzoic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxypyridin-3-yl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(6-methoxypyridin-3-yl)benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-methoxypyridin-3-yl)benzoic Acid is unique due to its combination of a methoxy-substituted pyridine ring and a benzoic acid moiety. This unique structure imparts specific chemical properties, such as its ability to participate in cross-coupling reactions and its potential biological activities .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)benzoic acid

InChI

InChI=1S/C13H11NO3/c1-17-12-7-6-9(8-14-12)10-4-2-3-5-11(10)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

UOXHGTWSTUCYPM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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